Home > Products > Screening Compounds P24317 > Ledipasvir acetone
Ledipasvir acetone - 1441674-54-9

Ledipasvir acetone

Catalog Number: EVT-272882
CAS Number: 1441674-54-9
Molecular Formula: C52H60F2N8O7
Molecular Weight: 947.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ledipasvir is a potent antiviral drug, specifically an NS5A inhibitor, primarily used for treating chronic hepatitis C virus (HCV) infection. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is often used in combination with other antiviral drugs, such as Sofosbuvir. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Developing more sensitive, selective, and portable acetone sensors for non-invasive health monitoring. [, , , , , , , , , , , , , , ]
  • Further research on understanding the correlation between breath acetone levels and blood ketone bodies in various physiological states. []

Velpatasvir

    Compound Description: Velpatasvir is an antiviral drug used in combination with sofosbuvir for the treatment of chronic hepatitis C virus (HCV) infection. [, ] It acts as an inhibitor of the HCV NS5A protein, which is essential for viral replication. Velpatasvir is often formulated with sofosbuvir under the brand name Epclusa. [, ]

    Relevance: Velpatasvir is structurally related to Ledipasvir acetone as both are NS5A inhibitors and share a similar core structure. [, ] Both compounds are commonly used in combination with sofosbuvir for HCV treatment. [, ]

Sofosbuvir

    Compound Description: Sofosbuvir is an antiviral medication used to treat chronic HCV infection. [, , ] It functions as a nucleotide polymerase inhibitor, targeting the HCV NS5B protein and inhibiting viral RNA replication. [, , ] Sofosbuvir is frequently combined with other antiviral drugs, including Ledipasvir acetone and Velpatasvir, to achieve higher cure rates. [, , , , ]

    Relevance: Sofosbuvir is considered structurally related to Ledipasvir acetone in the context of HCV treatment. [, , ] While not sharing direct structural similarities, both compounds are grouped into the same chemical class/category of HCV antivirals and are often used in combination therapies targeting different viral proteins for enhanced efficacy. [, , ]

Daclatasvir

    Compound Description: Daclatasvir is another antiviral drug used in the treatment of chronic HCV infection. [] Similar to Ledipasvir acetone, Daclatasvir is an NS5A inhibitor, blocking the function of the NS5A protein crucial for viral replication. []

    Relevance: Daclatasvir is structurally related to Ledipasvir acetone as both compounds are NS5A inhibitors and share a similar mechanism of action against HCV. [] The paper highlights that both compounds elicit similar levels of resistance from specific NS5A resistance-associated substitutions. []

Overview

Ledipasvir acetone is a direct-acting antiviral compound primarily used in the treatment of chronic hepatitis C virus infections. It is particularly effective against various genotypes of the virus, including 1a, 1b, 4a, and 5a. This compound is often combined with other antiviral agents to enhance therapeutic efficacy. The molecular formula for Ledipasvir acetone is C52H60F2N8O7C_{52}H_{60}F_{2}N_{8}O_{7} with a molecular weight of approximately 947.1 g/mol .

Source and Classification

Ledipasvir is classified as a non-structural protein 5A inhibitor. This classification places it among a group of antiviral agents that specifically target the hepatitis C virus's replication machinery. The compound is synthesized through various chemical methods involving multiple reaction steps and specific reagents, including acetone as a solvent .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ledipasvir involves several key steps:

  1. Initial Reaction: The process begins with the reaction of a specific precursor compound (referred to as formula 6) with another compound (formula 5). This step generates an intermediate (formula 4).
  2. Coupling Reaction: The intermediate is then coupled with another compound (formula 3) to form a new intermediate.
  3. Final Conversion: The last step involves converting this intermediate into Ledipasvir.

These reactions typically utilize solvents such as acetone and involve reagents like carbamates and imidazoles, which facilitate the formation of the desired product through substitution and coupling reactions .

Molecular Structure Analysis

Structure and Data

The molecular structure of Ledipasvir acetone can be represented by its IUPAC name: methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one.

Key structural data includes:

  • Molecular Formula: C52H60F2N8O7C_{52}H_{60}F_{2}N_{8}O_{7}
  • Molecular Weight: 947.1 g/mol
  • InChI Key: FJPWYOHJVGOKNZ-UHFFFAOYSA-N
  • Canonical SMILES: CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C .
Chemical Reactions Analysis

Reactions and Technical Details

Ledipasvir participates in various chemical reactions that are crucial for its synthesis and functionalization:

  1. Substitution Reactions: These involve replacing one functional group in a molecule with another, which is essential for modifying the compound's properties.
  2. Coupling Reactions: These reactions link two chemical entities together, forming more complex structures necessary for the final product.

The use of solvents like acetone in these reactions not only aids in solubilizing reactants but also influences the reaction kinetics and yields .

Mechanism of Action

Process and Data

Ledipasvir acts primarily by inhibiting the hepatitis C virus non-structural protein 5A (NS5A). This protein plays a critical role in the viral life cycle, particularly in RNA replication and virion assembly. By targeting this protein, Ledipasvir effectively disrupts the replication process of the virus, leading to reduced viral loads in infected individuals .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ledipasvir acetone exhibits several notable physical and chemical properties:

These properties make Ledipasvir suitable for formulation into pharmaceutical products aimed at treating hepatitis C infections .

Applications

Scientific Uses

Ledipasvir has significant applications in medical research and clinical practice:

  1. Antiviral Therapy: It is predominantly used as part of combination therapy regimens for treating chronic hepatitis C infections.
  2. Research Applications: Beyond clinical use, Ledipasvir serves as a valuable tool in research settings aimed at understanding hepatitis C virology and developing new therapeutic strategies.
  3. Analytical Studies: Various analytical methods have been developed to quantify Ledipasvir in pharmaceutical formulations, ensuring quality control and efficacy in treatments .
Introduction to Ledipasvir Acetone

Virological Context of Hepatitis C Virus (HCV) and NS5A Protein Dynamics

Hepatitis C Virus (HCV), a globally prevalent pathogen with seven major genotypes, employs the non-structural 5A (NS5A) protein as a multifunctional coordinator of viral replication and assembly. NS5A lacks enzymatic function but features three structured domains: Domain I dimerizes to form RNA-binding pockets, while intrinsically disordered Domains II and III mediate host-factor interactions critical for viral lifecycle progression [9]. This structural plasticity enables NS5A to participate in diverse functions, including the formation of replication complexes anchored to endoplasmic reticulum membranes [2]. The high mutation rate of HCV (generating ~10¹² virions daily) creates genetically heterogeneous quasispecies populations within infected individuals, with baseline polymorphisms in NS5A significantly impacting antiviral susceptibility [9].

Ledipasvir acetone specifically targets Domain I of NS5A, exhibiting picomolar inhibition constants. Biochemical studies using recombinant NS5A demonstrate saturable binding with dissociation constants (Kd) in the low nanomolar range (1-5 nM). Resistance profiling reveals that single amino acid substitutions (e.g., Y93H in genotype 1b) reduce binding affinity by >100-fold, directly correlating with clinical resistance phenotypes [2] [9]. NS5A sequence variation across genotypes underlies differential drug sensitivity; ledipasvir achieves 4 pM EC50 against genotype 1b replicons but only 16-249 nM against genotype 3a systems [6] [9].

Table 1: Antiviral Potency of Ledipasvir Acetone Against HCV Genotypes

GenotypeReplicon SystemEC50 (nM)Key Polymorphisms
1aH770.031M28, Q30, L31, Y93
1bCon10.004L31, Y93
2aJFH-1 (L31)21L31 (50% prevalence)
2bJ6 (M31)249M31 (50% prevalence)
3aS52168A30, Y93
4aED430.39L28, L30, L31
5aQC3820.29Unknown
6aHK6a1.1T58, A92

Role of NS5A Inhibitors in Antiviral Therapeutics

NS5A inhibitors represent a transformative class in direct-acting antivirals (DAAs) due to their unparalleled potency. Ledipasvir achieves EC50 values of 31 pM (GT1a) and 4 pM (GT1b) in subgenomic replicon assays, driven by its dual interference with viral RNA replication and virion assembly [4] [9]. This potency translates to rapid virological response in patients, reducing HCV RNA half-life from 2.5 hours to 45 minutes during monotherapy trials [9]. However, the low barrier to resistance (requiring only 1-2 nucleotide changes for efficacy loss) necessitates combination therapy [2] [9].

Clinical studies demonstrate that ledipasvir/sofosbuvir regimens achieve >95% sustained virologic response (SVR) rates for genotypes 1, 4, 5, and 6 when dosed for 8-12 weeks. For challenging genotypes like 3a, SVR rates decline to 82-90%, correlating with higher baseline EC50 values [3] [6]. The molecular basis for pan-genotypic coverage lies in ledipasvir’s conserved binding to Domain I dimers, though naturally occurring polymorphisms in genotypes 2 and 3 (e.g., M31 in GT2b) disrupt inhibitor binding through steric hindrance and altered hydrogen bonding networks [6] [9].

Table 2: Clinical Efficacy of Ledipasvir-Containing Regimens

Patient PopulationTreatment DurationSVR Rate (%)Key Resistance Challenges
GT1a treatment-naïve12 weeks99%Q30R, Y93H/N pre-existing variants
GT1b with cirrhosis12 weeks97%L31V, Y93H emerging mutations
GT3 treatment-experienced24 weeks90%A30K, Y93H fitness-compensated variants
GT4 treatment-naïve12 weeks98%L28S, L30R minor impact
GT5/6 non-cirrhotic12 weeks95%No major polymorphisms

Chemical Significance of Acetone Solvate Form in Pharmaceutical Formulations

Ledipasvir acetone (C52H60F2N8O7·C3H6O, MW 947.08 g/mol) exists as a crystalline solvate where acetone molecules occupy specific lattice positions within the ledipasvir crystal structure. This solvation behavior enhances thermodynamic stability and reduces hygroscopicity compared to amorphous forms [7]. The compound features multiple hydrogen-bond acceptors (8 nitrogen, 7 oxygen atoms) and donors (4 NH groups), enabling complex supramolecular arrangements. X-ray diffraction confirms a monoclinic P21 space group with characteristic peaks at 6.8°, 10.2°, and 13.6° 2θ [7].

Solubility profiling reveals the acetone solvate’s preferential dissolution in organic solvents: 100 mg/mL in DMSO and ethanol, but near-insolubility in water (<0.1 mg/mL) [4] [5]. This property necessitates spray-dried dispersion (SDD) technology for oral formulations, enhancing bioavailability through amorphous conversion during processing. Manufacturing involves acetone-mediated crystallization for purification, where solvent polarity enables selective impurity removal. Process parameters include:

  • Crystallization: Dissolution in acetone/water (8:2 v/v) at 50°C followed by gradient cooling to 5°C
  • Purification: Silica gel chromatography using acetone/toluene (3:7) eluent
  • Stability: 24-month shelf life when stored at 4°C protected from light [5] [7]

Table 3: Physicochemical Properties of Ledipasvir Acetone

PropertySpecificationAnalytical Method
Molecular formulaC52H60F2N8O7·C3H6OHigh-resolution MS
Purity≥99.76% (HPLC)Reverse-phase chromatography
Crystal systemMonoclinicPXRD
Solubility (DMSO)105.59 mM (100 mg/mL)Equilibrium solubility
Characteristic PXRD peaks6.8°, 10.2°, 13.6° 2θUSP method I
Hygroscopicity≤0.5% weight change at 80% RHDynamic vapor sorption

The acetone solvate’s significance extends beyond stability: it serves as the primary intermediate for manufacturing ledipasvir spray-dried dispersions. Thermal analysis shows desolvation onset at 75°C, allowing controlled conversion to the pharmaceutically active amorphous form during tablet production. This crystalline-to-amorphous transition is critical for achieving therapeutic drug concentrations in vivo, as demonstrated by bioequivalence studies comparing solvate-based and reference formulations [7].

Properties

CAS Number

1441674-54-9

Product Name

Ledipasvir acetone

IUPAC Name

methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one

Molecular Formula

C52H60F2N8O7

Molecular Weight

947.1 g/mol

InChI

InChI=1S/C49H54F2N8O6.C3H6O/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;1-3(2)4/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1-2H3/t29-,30+,38-,39-,40-,41-;/m0./s1

InChI Key

FJPWYOHJVGOKNZ-NDANSHMASA-N

SMILES

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C

Solubility

Soluble in DMSO

Synonyms

Ledipasvir acetone;

Canonical SMILES

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.